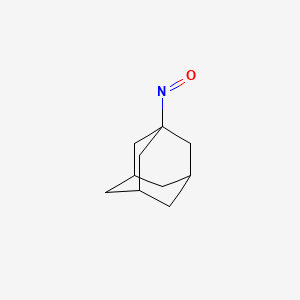

1-Nitrosoadamantane

Description

Structure

3D Structure

Properties

CAS No. |

22734-10-7 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-nitrosoadamantane |

InChI |

InChI=1S/C10H15NO/c12-11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 |

InChI Key |

NXYRRNWKCSMROR-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)N=O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=O |

Appearance |

Solid powder |

Other CAS No. |

22734-10-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-Nitrosoadamantane |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nitrosoadamantane

Oxidative Routes from Adamantylamines

A common pathway to 1-nitrosoadamantane involves the oxidation of 1-adamantylamine. This transformation can be accomplished using various oxidizing agents, which are broadly categorized into peroxidative protocols and oxaziridine-based strategies. These methods offer a controlled way to convert the primary amine to the corresponding nitroso compound.

Peroxidative methods utilize reagents that release active oxygen species to effect the oxidation of the amine group. These reagents are often favored for their stability and ease of handling.

Sodium percarbonate (2Na₂CO₃·3H₂O₂) serves as a solid, stable source of hydrogen peroxide. prepchem.comwikipedia.org It is produced by reacting sodium carbonate with hydrogen peroxide. prepchem.comwikipedia.orggoogle.com In solution, it dissociates to yield hydrogen peroxide, which acts as the primary oxidant. wikipedia.org The use of sodium percarbonate as an in-situ source of anhydrous H₂O₂ is particularly advantageous in organic solvents that cannot dissolve the carbonate but can leach the hydrogen peroxide. wikipedia.org A method has been reported for generating trifluoroperacetic acid in situ from sodium percarbonate and trifluoroacetic anhydride (B1165640) for use in Baeyer–Villiger oxidations, highlighting its utility as a versatile oxidant source. wikipedia.org

Table 1: Sodium Percarbonate Synthesis Details

| Feature | Description |

|---|---|

| Formula | 2Na₂CO₃·3H₂O₂ |

| Common Name | Sodium Carbonate Peroxyhydrate |

| Oxidizing Species | Hydrogen Peroxide (H₂O₂) |

| Advantages | Solid, stable, safe source of H₂O₂ |

Sodium perborate (B1237305) (NaBO₃·nH₂O) is another solid peroxyhydrate used as an oxidizing agent in organic synthesis. wikipedia.orgyoutube.com Upon hydrolysis, it releases hydrogen peroxide and borate. wikipedia.org It is known to convert thioethers to sulfoxides and sulfones. wikipedia.org The synthesis of sodium perborate involves the reaction of borax (B76245) and sodium hydroxide (B78521) to form sodium metaborate (B1245444), which is then reacted with hydrogen peroxide. wikipedia.orggoogle.com Like sodium percarbonate, it provides a controlled and convenient alternative to handling aqueous hydrogen peroxide directly. wikipedia.org

Table 2: Sodium Perborate Synthesis Details

| Feature | Description |

|---|---|

| Formula | NaBO₃·nH₂O (commonly tetrahydrate) |

| Preparation | Reaction of sodium metaborate with hydrogen peroxide. wikipedia.orgprepchem.com |

| Oxidizing Species | Hydrogen Peroxide (H₂O₂) |

| Key Use | Oxidizing agent in organic synthesis. wikipedia.org |

Dimethyldioxirane (DMDO) is a powerful and selective oxidizing agent prepared from acetone (B3395972) and potassium peroxymonosulfate (B1194676) (Oxone). sciencemadness.orgwikipedia.org Although its preparation is often inefficient, it is a highly effective reagent for various oxidations. sciencemadness.orgwikipedia.org DMDO can oxidize a wide range of functional groups, including the conversion of primary amines to nitro compounds. sciencemadness.orgwikipedia.orgiupac.org The oxidation of primary amines is believed to proceed stepwise through hydroxylamine (B1172632) and nitroso intermediates. iupac.org The reaction is sensitive to intra- and intermolecular interactions, with hydrogen-bonding solvents significantly lowering the activation barrier for amine oxidation. sciforum.net The only byproduct of DMDO oxidation is acetone, which is volatile and easily removed. wikipedia.org

Table 3: Dimethyldioxirane Oxidation Details

| Feature | Description |

|---|---|

| Reagent | Dimethyldioxirane (DMDO) |

| Preparation | Reaction of acetone with Oxone. sciencemadness.org |

| Substrate | Primary Amines |

| Product | Nitro Compounds |

| Byproduct | Acetone wikipedia.org |

Oxaziridines are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon. wikipedia.org They are versatile oxidizing agents, particularly N-sulfonyloxaziridines, which are stable, aprotic, and neutral. rowan.eduresearchgate.net The most prominent example is 2-(phenylsulfonyl)-3-phenyloxaziridine, known as the Davis reagent. wikipedia.orgwikipedia.org Davis' reagent and similar oxaziridines are capable of oxidizing various nucleophiles, including the oxidation of amines to hydroxylamines and amine oxides. rowan.eduwikipedia.org These reagents are known for their high regio- and stereoselectivity. researchgate.net The oxidation mechanism involves the transfer of an oxygen atom from the oxaziridine (B8769555) to the nucleophile. organic-chemistry.orgnih.gov

Table 4: Oxaziridine-Based Oxidation Details

| Reagent Class | Key Example | Substrates Oxidized |

|---|

Peroxidative Oxidation Protocols

Nitrosation Reactions Involving Adamantane (B196018) Precursors

Table 5: Common Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Adamantylamine |

| Acetone |

| Borax |

| Dinitrogen trioxide |

| Dimethyldioxirane (DMDO) |

| Hydrogen peroxide |

| Nitrous acid |

| Oxone |

| 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' Reagent) |

| Sodium borate |

| Sodium carbonate |

| Sodium metaborate |

| Sodium nitrite |

| Sodium perborate |

| Sodium percarbonate |

| Trifluoroacetic anhydride |

Nitrosation of Activated Carbon-Hydrogen Bonds

The direct nitrosation of the adamantane C-H bond at the bridgehead position presents a formidable challenge due to the high bond dissociation energy. However, methods have been developed that proceed via the activation of a precursor molecule. One notable approach involves the oxidation of primary amines. Research has demonstrated that 1-aminoadamantane can be effectively oxidized to this compound. A successful method employs sodium perborate as the oxidizing agent, yielding not only this compound but also other nitrosoalkanes like nitrosocyclohexane (B8604930) and 2-nitrosoadamantane. nih.gov

Nitrosation of Organometallic Adamantyl Species

The generation of organometallic derivatives of adamantane provides a nucleophilic carbon center that can, in principle, react with electrophilic nitrosating agents. Adamantyl Grignard reagents, such as 1-adamantylmagnesium bromide, can be prepared, although sometimes with difficulty. bas.bgresearchgate.net More efficient access to nucleophilic adamantyl species is offered by the preparation of 1-adamantylzinc bromide, which can be synthesized via a magnesium insertion in the presence of lithium chloride and zinc chloride. researchgate.netsigmaaldrich.com

While direct, documented examples of the nitrosation of these specific adamantyl organometallic compounds to yield this compound are not prevalent in the readily available literature, the general reactivity of organometallic reagents with nitrosylating agents like nitrosyl chloride (NOCl) is a well-established transformation in organic synthesis. This suggests a plausible, though not explicitly detailed, pathway to this compound.

Radical and Photochemical Approaches to this compound

Radical-mediated and photochemical reactions offer alternative strategies for the functionalization of the inert C-H bonds of adamantane.

Photoaddition of Nitrosyl Compounds to Olefinic Systems

While not a direct synthesis from adamantane itself, the photoaddition of nitrosyl compounds to adamantane-based olefinic systems is a relevant photochemical method. For instance, the reaction of 2-alkylideneadamantanes with nitrosyl chloride (NOCl) has been investigated. This reaction leads to the formation of dimeric 1,2-bis[1-(2-chloroadamantan-2-yl)alkyl]diazene 1,2-dioxides. researchgate.net This highlights the reactivity of nitrosyl chloride with adamantane derivatives under photochemical conditions. A general industrial process involves the photonitrosation of cyclohexane (B81311) with nitrosyl chloride to produce cyclohexanone (B45756) oxime, demonstrating the industrial potential of such photochemical C-H functionalization. iupac.orgresearchgate.netrsc.org

Nitric Oxide Trapping in Radical Chain Reactions

The 1-adamantyl radical is a key intermediate in many functionalization reactions. The trapping of this radical with nitric oxide (NO) represents a direct route to this compound. The 1-adamantyl radical can be generated through various means, including from halogenated adamantane precursors. Once formed, the radical can be efficiently trapped by nitric oxide. This method is particularly significant in the context of studying radical reaction mechanisms where this compound is used as a spin trap to detect and identify transient radical species. wikipedia.org

Intermolecular Triplet-Sensitized Photolysis Pathways

The Hofmann-Löffler-Freytag reaction and the Barton reaction are classic examples of intramolecular radical-mediated C-H functionalization that proceed through photochemically generated radicals. The Hofmann-Löffler-Freytag reaction has been successfully applied to adamantane derivatives, where an N-chloroamine is photolyzed to generate a nitrogen-centered radical that abstracts a hydrogen atom, leading to a functionalized adamantane. wikipedia.orgwikiwand.comyoutube.com The Barton reaction, involving the photolysis of an alkyl nitrite, generates an alkoxy radical which then abstracts a hydrogen atom. iupac.orgwikipedia.orgchemistnotes.comnih.govslideshare.net While these are powerful methods for intramolecular C-H activation, their direct application for the intermolecular synthesis of this compound from adamantane is not the primary mode of their utility. However, they underscore the potential of photochemically generated radicals in functionalizing the adamantane core.

Reductive Generation from Nitro-Adamantane Precursors

The controlled reduction of 1-nitroadamantane (B116539) offers a conceptually straightforward route to this compound. 1-Nitroadamantane is a readily accessible precursor. While the complete reduction of a nitro group to an amine is a common transformation, the partial reduction to the nitroso stage requires careful selection of reagents and reaction conditions to avoid over-reduction.

Studies on the metabolic fate of this compound have shown that it can be reduced by rabbit liver microsomes to N-hydroxy-1-aminoadamantane. nih.govpsu.edu This biological reduction highlights the susceptibility of the nitroso group to reduction. In terms of chemical synthesis, finding a reducing agent with the right selectivity to stop at the nitroso stage is crucial. While specific, high-yield chemical methods for the direct reduction of 1-nitroadamantane to this compound are not extensively detailed in the reviewed literature, this pathway remains a viable synthetic strategy pending the development of suitable selective reduction protocols.

Reactivity and Reaction Mechanisms of 1 Nitrosoadamantane

Dimerization and Tautomerization Phenomena

The chemistry of C-nitroso compounds is characterized by a distinctive monomer-dimer equilibrium and the potential for tautomerization, though the latter is structurally dependent.

Formation of Azo Dioxide Dimers (Z- and E-Isomers)

C-nitroso compounds, particularly in the solid state, have a strong tendency to dimerize, forming colorless azodioxy compounds, also known as azoxy dimers. nih.govwikipedia.orgacs.orgresearchgate.net 1-Nitrosoadamantane, as a tertiary nitrosoalkane, follows this general behavior. The monomeric form, which is typically blue or green, exists in equilibrium with its dimeric form. This equilibrium is influenced by physical conditions; the monomer is generally favored in dilute solutions or at elevated temperatures, while the solid state consists predominantly of the dimer. wikipedia.org

The dimerization occurs through the formation of a nitrogen-nitrogen bond between two molecules of the nitroso compound, resulting in a structure with the formula R-N(O)=N(O)-R. Due to the nature of the nitrogen-nitrogen double bond, these azo dioxide dimers can exist as geometric isomers. wikipedia.orgresearchgate.net The two main isomers are the Z-isomer (formerly cis) and the E-isomer (formerly trans), which differ in the spatial arrangement of the adamantyl groups relative to the central N=N bond. In solution, the equilibrium often favors the Z-stereoisomer at lower temperatures. researchgate.net

Table 1: Monomer-Dimer Equilibrium of this compound

| Form | Appearance | Predominant State |

|---|---|---|

| Monomer | Blue/Green | Dilute Solution, High Temperature |

| Dimer | Colorless | Solid State, Low Temperature |

Absence of Oxime Tautomerism in Tertiary Nitrosoalkanes

Nitroso-oxime tautomerism is a form of constitutional isomerism where a nitrosoalkane converts to its more stable oxime isomer. This process, however, is contingent upon the presence of at least one hydrogen atom on the carbon atom adjacent (the α-carbon) to the nitroso group.

In primary and secondary nitrosoalkanes, this tautomerization readily occurs. wikipedia.org However, this compound is a tertiary nitrosoalkane. The carbon atom bonded to the nitroso functional group is a bridgehead carbon of the adamantane (B196018) skeleton and has no α-hydrogen atoms. Consequently, the requisite proton transfer for tautomerization cannot occur. This structural feature definitively prevents this compound from isomerizing to its corresponding oxime, adamantane-1-one oxime.

Nucleophilic Additions and Electrophilic Reactivity

The nitrogen atom of the nitroso group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This reactivity leads to the formation of various adducts, including substituted hydroxylamines and serves as a pathway for generating complex radical species.

Reactions with Nucleophiles Leading to Substituted Hydroxylamines

This compound reacts with a variety of nucleophiles in what is known as a nucleophilic addition reaction. The nucleophile attacks the partially positive nitrogen atom of the nitroso group, leading to the formation of N-substituted N-adamantylhydroxylamines. The reactivity in these additions often does not correlate directly with the basicity of the nucleophile. rsc.org

This general reaction provides a route to synthesize a range of adamantyl-substituted hydroxylamine (B1172632) derivatives. The reaction can be performed with various carbon- and heteroatom-based nucleophiles.

General Reaction Scheme: Ad-N=O + Nu:⁻ → Ad-N(O⁻)-Nu → [H⁺] → Ad-N(OH)-Nu

Where Ad = 1-adamantyl and Nu = Nucleophile

Interactions with Imidazole-Oxyl Compounds for Diradical Generation

A notable application of the electrophilicity of this compound is its reaction with specific paramagnetic synthons to generate stable diradicals. It has been demonstrated that the dipole-stabilized paramagnetic carbanion, lithiated 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide, can add in a nucleophilic manner to this compound. nih.gov This addition forms an intermediate hydroxylamine. Subsequent oxidation of this hydroxylamine adduct leads to the formation of a polyfunctional diradical. nih.gov These resulting diradicals can exhibit stability under ambient conditions and possess interesting magnetic properties. nih.gov

Table 2: Key Reactants in Diradical Synthesis

| Reactant | Role |

|---|---|

| This compound | Electrophile |

| Lithiated 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide | Paramagnetic Nucleophile |

| Oxidizing Agent | Converts hydroxylamine intermediate to diradical |

Cycloaddition and Cycloreversion Pathways

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic structures. Nitroso compounds are known to be potent dienophiles in a specific class of cycloaddition known as the hetero-Diels-Alder reaction.

The nitroso group (N=O) in this compound can act as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition. nih.govmdpi.comrsc.org This pericyclic reaction is concerted and typically proceeds to form a six-membered heterocyclic ring, specifically a 3,6-dihydro-1,2-oxazine, where a new C-N and C-O bond are formed simultaneously. mdpi.com The reaction is generally highly regio- and stereoselective. nih.gov The reverse of this process, a cycloreversion or retro-Diels-Alder reaction, can also occur, particularly under thermal conditions, to regenerate the diene and the nitroso compound.

General [4+2] Cycloaddition Scheme: 1-Adamantyl-N=O (Dienophile) + Conjugated Diene → Adamantyl-substituted 3,6-dihydro-1,2-oxazine

This reactivity provides a synthetic route to incorporate the bulky adamantyl group into complex heterocyclic frameworks.

[4+2]-Cycloadditions with Diazatitanacyclohexadienes

This compound participates in formal [4+2]-cycloaddition reactions with diazatitanacyclohexadienes. nih.gov These titanacycles are generated in situ from the multicomponent coupling of titanium imidos, alkynes, and nitriles. nih.gov The cycloaddition occurs between the C-nitroso group of this compound and the titanium and γ-carbon of the diazatitanacyclohexadiene intermediate. nih.gov This step initiates a cascade of subsequent reactions. nih.gov

In a specific example, the reaction of this compound with a diazatitanacyclohexadiene formed from a titanium imido complex, an alkyne, and a nitrile leads to the formation of an α-diimine and its enamine tautomer. nih.gov The reaction demonstrates good efficiency, proceeding with a notable yield. nih.gov

Subsequent Cycloreversion Reactions to Alpha-Diimines

Following the initial [4+2]-cycloaddition, the resulting intermediate undergoes two sequential cycloreversion steps. nih.gov This cascade of retro-cycloadditions is crucial for the formation of the final products. nih.gov The process involves the elimination of a nitrile molecule and the formation of a titanium oxo species, which ultimately liberates the α-diimine product. nih.gov

The reaction involving this compound specifically yielded the corresponding α-diimine and its enamine tautomer in a 3.13:1 ratio, with a combined yield of 70%. nih.gov This outcome is part of a broader study examining the scope of C-nitroso reactants in this transformation, with most nitrosoarenes providing good to very good isolated yields. nih.gov

Table 1: Yields of α-Diimine Products from Various C-Nitroso Reactants

| C-Nitroso Reactant | Product | Yield (%) |

|---|---|---|

| Nitrosobenzene | α-Diimine 3a | 85 |

| 4-Methylnitrosobenzene | α-Diimine 3b | 83 |

| 4-Methoxynitrosobenzene | α-Diimine 3c | 79 |

| 4-Chloronitrosobenzene | α-Diimine 3d | 81 |

| This compound | α-Diimine 3o | 70 nih.gov |

Involvement in Radical Processes and Spin Trapping

Role as a Radical Scavenging Agent

Nitroso compounds, including this compound, can function as potent radical scavenging agents. This capability stems from their ability to trap highly reactive and short-lived radical species, converting them into more stable nitroxide radicals. This process, often referred to as spin trapping, is a key mechanism for mitigating oxidative stress. Nitrones, which are structurally related to nitroso compounds, are well-documented for their capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The fundamental action involves the activated carbon-nitrogen double bond, which readily undergoes attack by free radicals. This leads to the formation of less reactive and less harmful nitroxide species. The ability of nitroxides and related hydroxylamines to participate in electron transfer reactions and chemical repair through hydrogen atom donation underlines their protective effects against oxidative damage.

Photochemical Hydrogen Abstraction Studies

The nitroso group in this compound can engage in photochemical hydrogen abstraction. This process is a known reaction for compounds containing nitro and nitroso functionalities. uni-giessen.de When subjected to photochemical conditions, the nitroso group can be excited to a state where it is capable of abstracting a hydrogen atom from a suitable donor molecule. Studies on related molecules, such as nucleosides, have shown that hydrogen abstraction can occur from various positions within a molecule, and this process is competitive with other reaction pathways. rsc.org The efficiency and site of hydrogen abstraction are influenced by the structure of the hydrogen donor and the reaction conditions. rsc.org For this compound, this reactivity implies that upon irradiation in the presence of a hydrogen source, it can generate an N-adamantyl-hydroxylamine radical and a radical derived from the hydrogen donor.

Recombination with Nitrosyl Radicals in Photolytic Systems

In photolytic systems, the adamantyl radical, which can be generated from this compound, can undergo recombination with other radical species. A relevant process is the reaction of adamantane with nitrogen dioxide in the presence of ozone, which proceeds via an initial hydrogen abstraction by nitrogen trioxide (NO₃•) to form an adamantyl radical. rsc.org This adamantyl radical is then rapidly trapped by nitrogen dioxide (NO₂•), another radical species, in a radical-radical coupling reaction. rsc.org This demonstrates the high efficiency of radical recombination involving the adamantyl radical. rsc.org Nitroxide radicals in general are known to readily participate in radical-radical recombination reactions, providing pathways for detoxification. nih.gov This inherent reactivity suggests that in a photolytic system containing this compound, the photochemically generated adamantyl nitroxide radical could recombine with other radicals present, such as nitrosyl radicals (NO•), to form new, more stable species.

Intermediate Role in Complex Organic Transformations

Many organic reactions proceed through multiple steps involving the formation of short-lived, highly reactive intermediates that are typically not isolated. nih.gov These intermediates are crucial in determining the course of the reaction and the structure of the final products. nih.govgoogle.com The diverse reactivity of this compound, particularly its involvement in cycloadditions and radical processes, makes it a candidate to act as such a transient intermediate in more complex organic transformations.

For instance, the synthesis of functionalized adamantane derivatives often involves multi-step sequences where the adamantane core is constructed or modified. nih.govuni-giessen.denih.gov While this compound may not be an explicitly added reagent in all such syntheses, its formation in situ from a precursor like 1-aminoadamantane or 1-nitroadamantane (B116539) could be a key step in a larger synthetic strategy. The subsequent reactions of the nitroso group, as detailed in the preceding sections, can then be used to introduce further functionality onto the adamantane scaffold. Therefore, the chemical properties of this compound position it as a valuable, albeit transient, intermediate in the strategic design of complex molecules containing the adamantyl moiety. youtube.comlibretexts.org

Formation during Secondary Amine Synthesis from Nitroalkanes

The synthesis of secondary amines from nitroalkanes is a multi-step process that typically proceeds via the full reduction of the nitro group to a primary amine, which is subsequently alkylated. However, the formation of this compound can occur as an intermediate under certain reductive conditions.

The reduction of nitro compounds is a versatile transformation in organic synthesis. While strong reducing agents will convert a nitroalkane directly to the corresponding primary amine, the use of milder reducing agents can allow for the selective, partial reduction of the nitro group to the nitroso functionality aquigenbio.com. In the context of the adamantane framework, 1-nitroadamantane can be reduced to form this compound.

This transformation represents a potential side reaction if the reduction conditions are not carefully controlled during a process aimed at producing 1-aminoadamantane for subsequent conversion into a secondary amine. It can also be a targeted synthesis of the nitroso compound itself aquigenbio.com. The process involves the formal removal of one oxygen atom from the nitro group.

Table 1: Partial Reduction of 1-Nitroadamantane

| Reactant | Product | Reagent Type |

|---|

Detection as a Photodegradation Product of Alkyl Azides

This compound can be formed and detected during the photodegradation of the corresponding alkyl azide, 1-azidoadamantane (B1269512). The underlying mechanism involves the generation of a highly reactive nitrene intermediate.

The photolysis or thermolysis of alkyl azides is a standard method for generating nitrenes, which are the nitrogen analogues of carbenes amazonaws.com. When 1-azidoadamantane is subjected to photolysis, it expels a molecule of dinitrogen (N₂) to produce the 1-adamantyl nitrene amazonaws.comwikipedia.org. This species is a reactive intermediate.

The fate of the 1-adamantyl nitrene depends on the reaction conditions. In the presence of molecular oxygen, the triplet state of the nitrene can react to form this compound. Computational studies using Density Functional Theory (DFT) and Molecular Orbital (MO) calculations have explained the mechanism of the reaction between triplet nitrenes and oxygen nih.govscispace.com. Therefore, the photodegradation of 1-azidoadamantane in an oxygen-containing environment can be a direct pathway to this compound.

Table 2: Photodegradation Pathway of 1-Azidoadamantane

| Step | Reactant(s) | Product(s) | Conditions |

|---|---|---|---|

| 1 | 1-Azidoadamantane | 1-Adamantyl nitrene + N₂ | Photolysis (hν) amazonaws.comwikipedia.org |

Advanced Spectroscopic Characterization in 1 Nitrosoadamantane Research

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule's bonds. For 1-nitrosoadamantane, these techniques are crucial for identifying the vibrational modes of both the rigid adamantane (B196018) cage and the functionally significant nitroso moiety.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and molecular structures. In this compound, the spectrum is a composite of the vibrations from the adamantane framework and the attached nitroso group.

The adamantane cage, a highly symmetric and strain-free structure, has characteristic IR active modes. researchgate.net These include C-H stretching vibrations, which are typically observed in the 2800-3000 cm⁻¹ region, and a series of C-C stretching and C-C-C bending modes at lower wavenumbers. researchgate.netnih.gov

The introduction of the nitroso (-N=O) group at a bridgehead position introduces new, highly characteristic absorption bands. Studies on various nitrosamines have established the key vibrational frequencies for this group. pw.edu.pl A prominent band corresponding to the N=O stretching vibration appears in the region of 1408–1486 cm⁻¹. pw.edu.pl Additionally, a strong band associated with the N-N stretching vibration is typically found between 1052 and 1106 cm⁻¹. pw.edu.pl The C-N stretching vibration also gives rise to a detectable signal.

By combining the known spectral features of the adamantane cage and the nitroso functional group, the expected characteristic IR bands for this compound can be summarized.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Moiety |

|---|---|---|

| C-H Stretch | ~2850-2950 | Adamantane Cage |

| N=O Stretch | ~1410-1490 | Nitroso Group |

| CH₂ Scissoring | ~1430 | Adamantane Cage |

| C-N Stretch | ~1100 | C-NO Bond |

| C-C Stretch / Bend | <1050 | Adamantane Cage |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. ntu.edu.sg While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. For a molecule with a center of symmetry, vibrational modes can be exclusively IR or Raman active. Although this compound lacks a center of symmetry, the combination of both techniques provides a more complete vibrational profile.

The Raman spectrum of the parent adamantane molecule is well-documented and characterized by several strong peaks. rsc.orgchemicalbook.com The C-C vibrations of the cage are particularly prominent in the Raman spectrum, with modes appearing from approximately 300 to 900 cm⁻¹. researchgate.net Low-frequency Raman scattering below 250 cm⁻¹ can also be used to study the lattice phonons and dynamics of adamantane derivatives in the solid state. researchgate.net

The nitroso group's vibrations are also Raman active. Therefore, the Raman spectrum of this compound is expected to show the characteristic strong signals of the adamantane cage alongside signals corresponding to the N=O and C-N stretching modes. Comparing the relative intensities of these bands in the IR and Raman spectra helps in the definitive assignment of the observed vibrational modes.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Associated Moiety |

|---|---|---|

| C-H Stretch | ~2800-3000 | Adamantane Cage |

| N=O Stretch | ~1400-1500 | Nitroso Group |

| C-C-C Bend / Wag | ~350-650 | Adamantane Cage |

| Lattice Phonons (Solid State) | <250 | Intermolecular |

Electronic Spectroscopy Investigations

Electronic spectroscopy examines the transitions of electrons between different molecular orbitals upon absorption of ultraviolet or visible light. This provides insights into the electronic structure and energy levels of a molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from occupied to unoccupied molecular orbitals. wikipedia.org The adamantane cage itself, being a saturated hydrocarbon, only undergoes high-energy sigma (σ) to sigma-star (σ*) transitions, which occur at wavelengths below 200 nm and are not typically observed with standard spectrophotometers. libretexts.org

The chromophore in this compound is the nitroso group. Nitroso compounds are known to exhibit two characteristic electronic transitions: pw.edu.pl

An intense π → π* transition, which involves promoting an electron from a pi-bonding orbital to a pi-antibonding orbital. For dialkylnitrosamines, this transition is typically observed at approximately 235 nm. pw.edu.pl

A much less intense n → π* transition, corresponding to the promotion of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to a pi-antibonding orbital. libretexts.orglibretexts.org This transition occurs at a longer wavelength, generally around 365 nm, and is responsible for the characteristic color of many nitroso compounds. pw.edu.plresearchgate.net

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Orbital Change |

|---|---|---|---|

| n → π | ~365 | Low | Non-bonding → π Antibonding |

| π → π | ~235 | High | π Bonding → π Antibonding |

Fluorescence spectroscopy detects the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. uci.edu The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The parent adamantane molecule exhibits fluorescence in the deep UV region, with an emission spectrum between 190-250 nm when excited by synchrotron radiation. researchgate.net The characterization of this compound's fluorescence would involve exciting the molecule at the wavelengths of its specific absorption bands (e.g., the n → π* band around 365 nm) and measuring the resulting emission spectrum. This would provide information on the nature of its excited states and the relaxation pathways available to the molecule. The quantum yield, or the efficiency of the fluorescence process, can also be determined. Comparing the emission properties of this compound to those of the parent cage helps to understand how the nitroso functional group influences the molecule's photophysics. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. It relies on the magnetic properties of atomic nuclei, which are sensitive to their local chemical environment. msu.edu

The NMR spectrum of unsubstituted adamantane is simple due to its high symmetry, showing two signals in both the ¹H and ¹³C spectra, corresponding to the bridgehead (CH) and methylene (B1212753) (CH₂) positions. chemicalbook.comnih.gov

In this compound, the electronegative nitroso group dramatically alters the electronic environment. This causes a deshielding effect, shifting the NMR signals of nearby nuclei to a higher chemical shift (downfield). chemistrysteps.com

¹³C NMR: The bridgehead carbon atom directly attached to the nitroso group (C1) is expected to experience the largest downfield shift compared to the equivalent carbon in adamantane (which resonates at ~38 ppm). chemicalbook.com Other carbons in the cage will be shifted to a lesser degree, depending on their proximity to the C-N bond.

¹H NMR: The protons on the carbons adjacent to the C1 position will be shifted downfield from their positions in adamantane (which are all below 2.0 ppm). chemicalbook.com

Furthermore, due to the restricted rotation around the C-N single bond, it is possible to observe distinct sets of signals for different geometric isomers (E/Z conformers), a phenomenon noted in other asymmetrical nitrosamines. researchgate.net This would lead to a more complex spectrum than might otherwise be anticipated.

| Nucleus | Position in Adamantane | Reference Shift (ppm) | Expected Shift in this compound |

|---|---|---|---|

| ¹³C | Bridgehead (CH) | ~37.8 chemicalbook.comnih.gov | Significantly downfield (>38 ppm) for C1 |

| ¹³C | Methylene (CH₂) | ~28.5 chemicalbook.com | Downfield shifts depending on proximity to C1 |

| ¹H | Bridgehead (CH) | ~1.87 chemicalbook.com | Downfield shifts for protons near C1 |

| ¹H | Methylene (CH₂) | ~1.76 chemicalbook.com | Downfield shifts for protons near C1 |

Proton (¹H) NMR for Chemical Environment Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the chemical environment of protons within a molecule. In this compound, the adamantane cage gives rise to a complex, yet characteristic, set of signals. The chemical shifts (δ) of these protons are influenced by their spatial relationship to the nitroso group and their position within the rigid cage structure. libretexts.org

Generally, protons on sp³ hybridized carbons, like those in the adamantane framework, appear in the upfield region of the NMR spectrum, typically between 1 and 2 ppm. chemistrysteps.com However, the presence of the electronegative nitroso group causes a downfield shift for adjacent protons. libretexts.org The protons on the carbons directly bonded to the carbon bearing the nitroso group (the α-protons) would be expected to have the largest chemical shift. The signals for the remaining protons of the adamantane cage would appear at varying shifts depending on their distance and orientation relative to the nitroso substituent.

A predicted ¹H NMR spectrum can provide theoretical values for these shifts. For instance, in a deuterated water (D₂O) solvent, the predicted chemical shifts can be calculated. hmdb.cahmdb.ca It is also important to consider that in some cases, such as with certain asymmetrical N-nitrosamines, the presence of rotational isomers (conformers) can lead to two distinct sets of signals in the ¹H NMR spectrum. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Adamantane Protons

| Proton Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Protons on saturated sp³ carbons | 1.0 - 2.0 chemistrysteps.com |

This table provides general ranges and specific values for this compound would require experimental data.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. udel.edu Since only the ¹³C isotope (about 1.1% natural abundance) is NMR-active, the technique is less sensitive than ¹H NMR. udel.edu In this compound, the unique symmetry of the adamantane cage results in a specific number of distinct carbon signals.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. oregonstate.eduyoutube.com The carbon atom directly attached to the nitroso group (C-N=O) is significantly deshielded due to the electronegativity of the nitrogen and oxygen atoms and would appear at the downfield end of the spectrum. The other carbon atoms of the adamantane cage will have chemical shifts characteristic of sp³ hybridized carbons, though their exact values will be influenced by their proximity to the nitroso substituent. oregonstate.edu For comparison, the ¹³C NMR spectrum of unsubstituted adamantane shows two signals at approximately 37.85 ppm and 28.46 ppm. chemicalbook.com The introduction of a substituent like a bromine atom in 1-bromoadamantane (B121549) alters these shifts, and a similar effect is expected for the nitroso group. chemicalbook.com

Quaternary carbons, those with no attached hydrogens, typically show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum. youtube.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Carbon Environment | Typical Chemical Shift Range (ppm) |

|---|---|

| Alkane (sp³) | 5 - 45 udel.edu |

| Carbon attached to Nitrogen | 30 - 65 |

This table provides general ranges. Specific assignments for this compound require experimental data.

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. bruker.comnih.govrsc.org While this compound itself is not a radical, it is a well-known spin-trapping agent. Spin trapping is a technique where a transient, highly reactive radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be detected by EPR. nih.gov

When this compound traps a radical, it forms a nitroxide radical. The resulting EPR spectrum provides a wealth of information. The g-value and hyperfine coupling constants of the EPR spectrum are characteristic of the nitroxide and can help identify the trapped radical. nsf.gov The hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen of the nitroso group. youtube.com The adamantane framework can also influence the EPR spectrum, and its rigid structure can provide information about the environment of the trapped radical. capes.gov.br

EPR spectroscopy is a powerful tool for studying the dynamics and microenvironments of molecules. nsf.gov The spectral line shapes can reveal information about the rotational motion of the spin-labeled molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. rsc.org For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight of 165.23 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is a unique fingerprint of the molecule. For nitrosamine (B1359907) compounds, a common fragmentation pathway involves the loss of the nitroso group (•NO), which corresponds to a loss of 30 Da. nih.govresearchgate.netosti.gov Another potential fragmentation for some nitrosamines is the loss of a hydroxyl radical (•OH), resulting in a fragment at M-17. researchgate.net

The fragmentation of the adamantane cage itself can also occur, leading to a series of characteristic peaks. The fragmentation of unsubstituted adamantane is well-studied and often results in stable carbocation fragments. nih.govresearchgate.net The mass spectrum of this compound would therefore be a combination of fragmentations related to the nitroso group and the adamantane structure.

Table 3: Key Fragmentation Ions for this compound

| Fragment | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]+ | 165 | Molecular Ion nih.gov |

| [M-NO]+ | 135 | Loss of nitroso radical nih.govnih.govresearchgate.net |

| [C₁₀H₁₅]+ | 135 | Adamantyl cation |

This table is based on general fragmentation patterns and published data for adamantane and nitroso compounds.

X-ray Diffraction for Solid-State Molecular Architecture Determination

By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced. unsw.edu.au The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This would reveal the exact geometry of the adamantane cage and the precise orientation of the nitroso group relative to the cage.

Studies on related adamantane derivatives, such as 1-iodoadamantane (B1585816) and 7-amino-1,3,5-triazaadamantane, have utilized X-ray diffraction to elucidate their complex solid-state structures and phase transitions. nih.govucl.ac.uk Such an analysis for this compound would provide invaluable data on its solid-state packing and any intermolecular interactions, such as hydrogen bonding, if applicable.

Computational and Theoretical Investigations of 1 Nitrosoadamantane

Electronic Structure Theory Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. ox.ac.ukresearchgate.net This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net Applications of DFT can determine optimized molecular geometries, vibrational frequencies, and various electronic properties such as dipole moments and electrostatic potentials.

While extensive DFT studies specifically detailing the electronic structure of 1-nitrosoadamantane are not prevalent in publicly accessible literature, the methodology is well-established for related adamantane (B196018) derivatives. ksu.edu.saresearchgate.netbiointerfaceresearch.com A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation, confirming it as a true minimum through frequency analysis (the absence of imaginary frequencies). Such calculations would provide precise bond lengths, bond angles, and dihedral angles, offering insight into how the C-N=O group is sterically and electronically influenced by the rigid adamantane cage.

Table 1: Illustrative Geometrical Parameters for this compound from a Hypothetical DFT Calculation This table presents expected values for key geometrical parameters of this compound based on standard bond lengths and computational studies of similar molecules. Specific, published experimental or computational values were not available in the search results.

| Parameter | Predicted Value (Å or °) | Description |

| C-N Bond Length | ~1.52 Å | The single bond between the adamantyl carbon and the nitroso nitrogen. |

| N=O Bond Length | ~1.21 Å | The double bond of the nitroso group. |

| C-N=O Bond Angle | ~116° | The angle defining the geometry of the nitroso functional group attachment. |

| C-C (average) | ~1.54 Å | The average carbon-carbon bond length within the adamantane cage. |

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of central importance. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org

For this compound, molecular orbital analysis would reveal the spatial distribution of these key orbitals. It is expected that the HOMO would have significant contributions from the lone pair electrons on the oxygen and nitrogen atoms of the nitroso group. The LUMO is anticipated to be a π* antibonding orbital associated with the N=O double bond. libretexts.org The precise energy levels and the gap are influenced by the electron-donating character of the adamantyl group. While specific calculations for this compound are not detailed in the searched literature, analysis of related compounds provides a basis for expected findings. wuxiapptec.comresearchgate.net

Table 2: Representative Frontier Orbital Energies and Properties The following data is illustrative and based on general principles of FMO theory and typical values for nitroso compounds. It does not represent experimentally or computationally verified results for this compound.

| Molecular Orbital | Energy (Illustrative) | Spatial Distribution (Expected) | Role in Reactivity |

| LUMO | -0.5 eV | Primarily located on the π* orbital of the N=O group. | Acts as an electron acceptor site (electrophilic center). |

| HOMO | -8.5 eV | Primarily located on the non-bonding p-orbitals of the N and O atoms. | Acts as an electron donor site (nucleophilic center). |

| HOMO-LUMO Gap | 8.0 eV | --- | Indicates the energy required for electronic excitation and relates to chemical stability. |

Spin Density Distribution Analysis in Radical Adducts

This compound is well-known for its application as a spin trap. It readily reacts with transient, unstable free radicals to form more stable nitroxide radical adducts, which can then be studied using techniques like Electron Spin Resonance (ESR) spectroscopy. Computational methods, particularly DFT, are invaluable for analyzing the spin density distribution in these radical adducts. researchgate.net

Spin density is the spatial distribution of the unpaired electron within a radical. Its analysis reveals which atoms bear the unpaired electron and to what extent. nih.gov When this compound traps a carbon-centered radical (R•), it forms an adamantyl nitroxide radical adduct [Ad-N(O•)-R]. A DFT calculation of this adduct would show that the spin density is primarily localized on the nitrogen and oxygen atoms of the nitroxide moiety. researchgate.netrsc.org Minor delocalization onto the attached radical's atoms and even the adamantyl group can also occur. This distribution is fundamental to interpreting the hyperfine coupling constants observed in the experimental ESR spectrum of the adduct.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of how chemical reactions occur, mapping the energetic changes as reactants transform into products. This provides insights into reaction feasibility, rates, and the precise geometry of intermediate structures that are often impossible to observe experimentally.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional mathematical map that represents the potential energy of a molecular system as a function of its atomic coordinates. libretexts.orglibretexts.orgwikipedia.org For a chemical reaction, the PES provides a landscape that connects reactants and products through various possible pathways. wayne.edu The path of lowest energy on this surface is known as the reaction pathway, and it typically proceeds from a valley (reactants), over a mountain pass or saddle point (transition state), and into another valley (products). libretexts.orgresearchgate.net

For a reaction involving this compound, such as its role in trapping a free radical, a PES could be mapped to understand the mechanism. The coordinates for such a map would include the distance between the incoming radical and the nitroso nitrogen or oxygen, and the bond lengths and angles within the forming adduct. Mapping the PES would reveal the energetic profile of the trapping reaction, indicating whether it is an exothermic and low-barrier process, which is characteristic of an effective spin trap. Although specific PES maps for this compound reactions were not found, the concept is fundamental to understanding its reactivity. wikipedia.orgwayne.edu

Transition State Characterization and Reaction Coordinate Analysis

The transition state is the point of maximum energy along the minimum energy reaction path on a potential energy surface. libretexts.orgwikipedia.org It represents the energetic barrier that must be overcome for a reaction to proceed. libretexts.org Computationally, a transition state is characterized as a first-order saddle point, which is a minimum in all geometric degrees of freedom except for one, which corresponds to the reaction coordinate. researchgate.netscribd.com This unique degree of freedom has a single imaginary vibrational frequency, confirming its identity as a transition state structure. scribd.com

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects the transition state to the reactants and products on the PES. researchgate.net Analyzing the IRC allows chemists to confirm that a calculated transition state indeed connects the desired reactants and products and to visualize the atomic motions involved in the reaction. For the spin trapping reaction of this compound, characterizing the transition state would provide the activation energy for the reaction. A low activation energy would confirm the high efficiency of the trapping process. While the specific transition state for reactions of this compound has not been detailed in the searched literature, transition state theory provides the essential framework for such an investigation. wikipedia.orgresearchgate.net

Conformational Analysis and Dynamics within the Adamantane Cage

The adamantane cage is a rigid and sterically demanding hydrocarbon framework. Its unique, strain-free, and symmetrical structure is a subject of interest in conformational analysis. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are pivotal in understanding the conformational preferences and dynamic behavior of substituted adamantanes. ksu.edu.sayoutube.com

Applications of 1 Nitrosoadamantane in Advanced Organic Synthesis

Building Block for Stereochemically Defined Adamantane (B196018) Derivatives

The adamantane cage is a rigid and sterically demanding scaffold. When functionalized through its nitroso group, 1-nitrosoadamantane becomes a key building block for producing adamantane derivatives with specific, well-defined three-dimensional arrangements (stereochemistry). A primary route for this is the nitroso-ene reaction, a process that functionalizes an alkene at the allylic position by installing the nitrogen atom of the nitroso group. scispace.com

This reaction is known to be highly regioselective and stereoselective. scispace.com The approach of the nitroso compound to the alkene and the subsequent hydrogen atom transfer can be directed by the existing stereocenters in the alkene substrate or by chiral catalysts. This control allows for the creation of specific enantiomers or diastereomers of N-adamantyl hydroxylamines. The inherent rigidity of the adamantane unit can further influence the stereochemical outcome of these reactions, making this compound a useful starting material for synthesizing libraries of chiral adamantane-containing compounds for applications in medicinal chemistry and materials science. osi.lvmdpi.com

Precursor to Nitrogen-Containing Functional Groups

This compound is an effective starting point for introducing nitrogen-based functional groups onto other molecules. Its nitroso moiety can be readily transformed into other important nitrogen functionalities like diimines and hydroxylamines.

Alpha-diimines (α-diimines) are valuable ligands in transition metal catalysis and are precursors to important structures like chiral 1,2-diamines. acs.org A modern approach to synthesizing α-diimines involves a titanium-mediated multicomponent reaction where this compound can serve as the C-nitroso reactant. ucl.ac.uk

The process begins with the formation of a diazatitanacyclohexadiene intermediate from the coupling of a titanium imido complex, an alkyne, and a nitrile. This intermediate then reacts with this compound. The formation of the α-diimine product proceeds through a sequence involving a formal [4+2] cycloaddition of the nitroso group to the titanium-containing ring, followed by cycloreversion steps that release the final α-diimine and a titanium oxo species. ucl.ac.uk This multicomponent strategy is particularly useful for creating unsymmetrical α-diimines, which are difficult to access through traditional methods. ucl.ac.uk

Table 1: Titanium-Mediated Synthesis of an α-Diimine Using a C-Nitroso Reactant This table presents a representative example based on the described pathway.

| Reactant 1 | Reactant 2 | Reactant 3 | C-Nitroso Source | Product | Yield |

|---|---|---|---|---|---|

| Ti Imido Complex | Alkyne | Nitrile | This compound | Adamantyl-substituted α-diimine | Good to Excellent |

N-Adamantylhydroxylamines are key intermediates in organic synthesis. This compound can be converted into these hydroxylamine (B1172632) derivatives through pathways involving nucleophilic intermediates. Two primary methods achieve this transformation:

Addition of Organometallic Reagents: Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add directly to the nitrogen atom of the nitroso group. figshare.comgoogle.comkuleuven.be For instance, the reaction of α-chloronitrosoadamantane, a close derivative, with Grignard reagents demonstrates a polar 1,2-addition of the organometallic nucleophile to the N=O bond. ucl.ac.uk This addition initially forms an unstable intermediate that can lead to the corresponding N,N-disubstituted hydroxylamine derivative or related nitrone products. acs.orgucl.ac.uk

Reduction of the Nitroso Group: The nitroso group can be readily reduced to a hydroxylamine using standard hydride-donating reducing agents. mdpi.com Powerful reductants like Lithium aluminium hydride (LiAlH₄) are highly effective at reducing polar double bonds, including the nitrogen-oxygen double bond of a nitroso group. adichemistry.comnumberanalytics.commasterorganicchemistry.com This reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the nitroso nitrogen, followed by an acidic or aqueous workup to protonate the oxygen, yielding the N-(1-adamantyl)hydroxylamine.

Utility as a Radical Trapping and Spin Scavenging Agent

This compound serves as a precursor to potent radical trapping agents. While nitroso compounds themselves can trap carbon-centered radicals, they are often converted into nitrones for broader application, particularly for scavenging highly reactive and short-lived free radicals like the hydroxyl radical. scispace.com

The reaction of this compound with an appropriate nucleophile can generate an N-(1-adamantyl) nitrone. These nitrones function as "spin traps." They react rapidly with unstable free radicals to form a much more stable nitroxide radical adduct. scispace.com The stability of this new radical allows it to be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The bulky adamantane group is particularly beneficial as it enhances the stability of the resulting radical adduct, giving it a longer lifetime that is advantageous for biological measurements and detailed study. scispace.com

Participation in Cascade and Multicomponent Reactions

The reactivity of this compound makes it an excellent participant in complex reaction sequences that form multiple chemical bonds in a single operation.

Multicomponent Reactions: As detailed in section 6.2.1, this compound can be a key ingredient in multicomponent reactions, such as the titanium-mediated synthesis of α-diimines. ucl.ac.uk Such reactions are highly valued for their efficiency and atom economy, as they combine three or more starting materials in one pot to build complex products. adichemistry.com

Cascade Reactions: this compound derivatives can initiate cascade reactions, where the product of one reaction becomes the substrate for the next in a continuous sequence. A well-established example is the intramolecular nitroso-ene reaction. osi.lvucl.ac.uk If a molecule contains both a nitroso-adamantane group and an alkene, an intramolecular ene reaction can occur to form a cyclic hydroxylamine. This product can then be set up for a subsequent transformation, such as an intramolecular 1,3-dipolar cycloaddition if the hydroxylamine is oxidized in situ to a nitrone, leading to the rapid construction of complex, polycyclic heterocyclic systems. ucl.ac.uk

Derivatives and Analogues of 1 Nitrosoadamantane

Positional Isomers and Related Cage Systems

The placement of the nitroso group on the adamantane (B196018) skeleton or on related cage systems like noradamantane has a significant impact on the compound's properties and reactivity.

2-Nitrosoadamantane, the positional isomer of 1-nitrosoadamantane, has the nitroso group attached to a secondary carbon atom of the adamantane framework. This structural difference leads to distinct chemical behavior compared to its tertiary counterpart.

Synthesis: The synthesis of 2-nitrosoadamantane can be achieved through the oxidation of the corresponding primary amine, 2-adamantylamine. One reported method involves the use of Davis' reagent, 2-(phenylsulfonyl)-3-phenyloxaziridine, for the oxidation, which yields the dimeric form of 2-nitrosoadamantane. nih.gov

Properties and Reactivity: Unlike this compound, which is a tertiary nitroso compound, 2-nitrosoadamantane is a secondary nitrosoalkane. A key difference is the presence of a hydrogen atom on the carbon bearing the nitroso group. This allows 2-nitrosoadamantane to isomerize to the more stable adamantane-2-one oxime. This tautomerization is a common feature of primary and secondary nitrosoalkanes and represents a significant reaction pathway not available to this compound. nih.gov

The reaction of 2-alkylideneadamantanes with nitrosyl chloride can lead to dimeric nitrosochlorides, which are precursors to in situ generated nitrosoalkenes. These intermediates can then undergo nucleophilic addition to form various α-substituted oximes of the adamantane series. researchgate.net This highlights another facet of the reactivity at the 2-position that is distinct from the bridgehead position.

| Property | This compound | 2-Nitrosoadamantane |

| Position of NO Group | Tertiary (bridgehead) | Secondary |

| Isomerization to Oxime | Not possible | Isomerizes to adamantane-2-one oxime |

| Relative Stability | Generally more stable as a nitroso compound due to the absence of α-hydrogen | Less stable as a nitroso compound, tends to tautomerize |

Noradamantane, a cage hydrocarbon with one fewer carbon atom than adamantane, provides a related but structurally distinct framework. The synthesis of nitroso analogues of noradamantane allows for the investigation of how changes in the cage size and geometry affect the properties of the nitroso group.

The synthesis of a dimeric nitroso compound from 3-noradamantylamine has been reported, utilizing 2-(phenylsulfonyl)-3-phenyloxaziridine as the oxidizing agent. nih.gov This suggests that, similar to adamantane derivatives, the corresponding amines of noradamantane can serve as precursors to their nitroso analogues. The synthesis of various noradamantane derivatives can also be achieved through ring-contraction of the adamantane framework, potentially providing access to a range of precursors for nitroso compounds. rsc.org

The chemistry of noradamantane nitroso analogues is less explored compared to their adamantane counterparts. However, the principles of reactivity, such as the dimerization of the nitroso group and potential isomerization for non-tertiary analogues, are expected to be similar.

Functionalized Adamantyl-Nitroso Compounds

The introduction of other functional groups onto the adamantane scaffold bearing a nitroso moiety can significantly alter the molecule's chemical and physical properties. These functionalized derivatives are of interest for various applications, including materials science and medicinal chemistry.

A notable example is S-nitroso-1-adamantanethiol (SNAT) . This compound incorporates a nitrosothiol group at the bridgehead position of the adamantane cage. SNAT has been synthesized and investigated as a highly lipophilic nitric oxide (NO) donor. Its adamantane moiety enhances its stability and modulates its NO-releasing properties.

Another area of interest is the synthesis of adamantane derivatives with both nitro and other functional groups. For instance, several tetranitro-substituted adamantane compounds based on adamantane-1,3,5,7-tetrol (B3107524) have been synthesized and characterized. nih.gov While these are nitro and not nitroso compounds, the synthetic methodologies could potentially be adapted for the introduction of a nitroso group.

The synthesis of adamantane derivatives with functionalities like amino, carboxyl, and hydroxyl groups is well-established. These functional groups could serve as handles for the subsequent introduction of a nitroso group or could be present alongside a nitroso function introduced at another position on the adamantane core. For example, l-prolinamide (B555322) derivatives of adamantane have been used as organocatalysts in asymmetric additions to nitroalkenes. mdpi.com

Comparative Reactivity Studies with Other Tertiary Nitrosoalkanes

The reactivity of this compound is significantly influenced by the steric bulk of the adamantyl group. Comparing its reactivity with other tertiary nitrosoalkanes, such as 2-methyl-2-nitrosopropane (B1203614) (tert-nitrosobutane), provides valuable insights into the role of steric hindrance. cdnsciencepub.com

Tertiary nitrosoalkanes are known to exist in a monomer-dimer equilibrium in solution, with the monomeric form being responsible for their characteristic blue color and their reactivity as radical traps. The steric bulk of the alkyl group influences this equilibrium. For this compound, the rigid and bulky adamantyl group is expected to disfavor dimerization to a greater extent than the tert-butyl group in 2-methyl-2-nitrosopropane.

In radical trapping reactions, the rate of addition of a radical to the nitroso compound is a key parameter. Steric effects can play a significant role in this process. numberanalytics.comnih.gov The approach of a radical to the nitrogen atom of the nitroso group in this compound is more sterically hindered than in less bulky tertiary nitrosoalkanes. This steric shielding can lead to a lower rate of radical trapping for this compound compared to smaller tertiary nitrosoalkanes.

| Tertiary Nitrosoalkane | Steric Bulk of Alkyl Group | Expected Dimerization | Expected Rate of Radical Trapping |

| This compound | High | Less favored | Slower |

| 2-Methyl-2-nitrosopropane | Moderate | More favored than this compound | Faster |

| 2-Nitroso-2,4,4-trimethylpentane | High | Less favored | Slower |

The stability of the resulting nitroxide radical adduct is also a crucial factor. The bulky adamantyl group can enhance the persistence of the formed nitroxide radical by sterically protecting the radical center from subsequent reactions.

Adamantyl-Substituted Radical Species Derived from this compound

This compound is an effective spin trap, meaning it can react with short-lived free radicals to form more persistent nitroxide radicals that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. cdnsciencepub.com The general reaction is as follows:

R• + Ad-N=O → Ad-N(O•)-R

where R• is a transient radical and Ad represents the adamantyl group. The resulting adamantyl-substituted nitroxide radical gives a characteristic EPR spectrum, with the hyperfine coupling constants providing information about the structure of the trapped radical R•.

The EPR spectrum of these nitroxide adducts is primarily characterized by a triplet signal arising from the hyperfine coupling of the unpaired electron with the 14N nucleus of the nitroxide group. Further splitting of this triplet can occur if the trapped radical R• contains magnetic nuclei (e.g., 1H, 13C) that are close enough to the nitroxide center to interact with the unpaired electron.

The magnitude of the nitrogen hyperfine coupling constant (aN) is sensitive to the nature of the trapped radical. For instance, trapping a carbon-centered radical typically results in a different aN value compared to trapping an oxygen-centered radical.

| Trapped Radical (R•) | Expected EPR Signal Pattern | Notes |

| Alkyl radical (e.g., •CH3) | Triplet of quartets (if 1H coupling is resolved) | The primary triplet is from the 14N nucleus. The quartet arises from the three equivalent protons of the methyl group. |

| Alkoxy radical (e.g., •OCH3) | Triplet | The protons of the methyl group are generally too far from the radical center to cause significant splitting. |

| Hydroxyl radical (•OH) | Triplet | The proton of the hydroxyl group may or may not show resolvable coupling. |

The stability of the adamantyl-substituted nitroxide radicals makes them valuable probes in studying radical reaction mechanisms in various chemical and biological systems.

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Methodologies for 1-Nitrosoadamantane

The traditional synthesis of nitroso compounds often involves reagents and conditions that are not environmentally benign. A significant future direction lies in the development of novel and green synthetic methodologies for this compound. This aligns with the overarching principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. researchgate.netnih.gov

Future research could focus on:

Catalytic Oxidations: Exploring selective, catalyst-based oxidations of 1-aminoadamantane using greener oxidants like hydrogen peroxide or even molecular oxygen, potentially mediated by metal or organocatalysts.

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly shorten reaction times and improve yields, a technique that has proven effective in various organic syntheses. researchgate.net

One-Pot Procedures: Designing tandem reaction sequences that combine multiple synthetic steps into a single operation would reduce solvent waste and purification efforts. researchgate.netmdpi.com

Safer Solvents: Investigating the use of biodegradable or supercritical fluid solvents, such as supercritical CO2, to replace hazardous organic solvents traditionally used. nih.gov

Recent advances in synthesizing other adamantane (B196018) derivatives, such as the single-step synthesis of 1-(1-isocyanoethyl)adamantane using low-toxicity reagents, serve as an inspiration for developing more efficient and sustainable routes to this compound. mdpi.comresearchgate.net

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

The reactivity of this compound is not fully explored. While its reduction to N-hydroxy-1-aminoadamantane has been studied in metabolic contexts, a vast potential for new reactions remains. psu.edu The nitroso group is known for its participation in various transformations, including Diels-Alder reactions, ene reactions, and as a radical trap.

Emerging research trends will likely involve:

Asymmetric Transformations: Utilizing the sterically demanding adamantyl group to induce stereoselectivity in reactions involving the nitroso moiety.

C-H Functionalization: Using the nitroso group to direct the functionalization of the adamantane cage itself, a long-standing challenge in adamantane chemistry. amazonaws.com

Precursor to Catalysts: Investigating this compound as a precursor for synthesizing novel adamantyl-containing ligands for organometallic catalysts. Adamantane scaffolds have been successfully used in a variety of catalysts, and the nitroso group offers a versatile handle for further chemical modification. researchgate.net

The development of new catalytic systems based on the adamantane framework is a promising area, with potential applications in fine chemical synthesis and pharmaceuticals. researchgate.net

Advanced Spectroscopic Probing of Transient Species and Reaction Intermediates

Understanding the mechanisms of reactions involving this compound requires the detection and characterization of short-lived intermediates. The monomeric nature of this compound in solution makes it an ideal candidate for such studies. psu.edu

Future investigations will benefit from the application of advanced spectroscopic techniques:

Time-Resolved Spectroscopy: Using techniques like pump-probe spectroscopy to observe the formation and decay of excited states and radical intermediates on femtosecond to microsecond timescales.

Matrix Isolation Spectroscopy: Trapping reactive intermediates at cryogenic temperatures in an inert gas matrix to allow for their characterization by methods such as IR and UV-Vis spectroscopy.

Advanced Mass Spectrometry: Employing techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) to identify and structure-elucidate transient species in solution.

Surface-Enhanced Raman Scattering (SERS): This technique could be used for the ultra-sensitive detection of reaction intermediates, especially in catalytic processes occurring on nanoparticle surfaces. mdpi.com

These methods will be crucial for building a detailed picture of the reaction pathways of this compound.

Refinement of Computational Models for Predictive Reactivity and Electronic Structure

Computational chemistry provides invaluable insights into molecular properties and reactivity. While basic computed properties for this compound are available, there is a need for more sophisticated computational models. nih.gov

Future research should focus on:

Density Functional Theory (DFT) Calculations: Applying DFT to accurately predict the electronic structure, bond dissociation energies, and reaction energy profiles for the transformations of this compound.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different solvent environments to understand solvation effects on its reactivity.

Predictive Modeling of Spectroscopic Data: Using high-level ab initio calculations to predict NMR, IR, and UV-Vis spectra, which can aid in the identification of unknown products and intermediates.

QSAR (Quantitative Structure-Activity Relationship) Models: Developing models to predict the biological activity or catalytic performance of derivatives based on the computational properties of this compound.

Refined computational models will accelerate the discovery of new reactions and applications by allowing for the in silico screening of reaction conditions and substrates.

Investigation of this compound in Organometallic and Materials Chemistry Contexts

The unique, rigid, and bulky nature of the adamantane cage makes it an attractive building block in organometallic and materials chemistry. researchgate.net The nitroso group is a versatile ligand capable of coordinating to metal centers in different modes. numberanalytics.com The intersection of these two features in this compound opens up new avenues for research.

Emerging trends in this area include:

Novel Organometallic Complexes: Synthesizing and characterizing coordination complexes of this compound with various transition metals. The steric bulk of the adamantyl group could stabilize unusual coordination geometries or reactive metal centers.

Functional Materials: Incorporating this compound as a monomer or functional unit into polymers. This could lead to materials with enhanced thermal stability, specific porosity, or unique photophysical properties. Adamantane-based compounds have been used to create porous materials and molecular electronic devices. researchgate.net

Nanomaterials and Surface Chemistry: Exploring the use of this compound to functionalize the surface of nanoparticles, quantum dots, or other nanomaterials. This could be used to control the properties of the nanomaterials for applications in sensing, drug delivery, or catalysis. researchgate.netcas.org The development of adamantane-based ligands for water-soluble phosphines suggests potential applications in aqueous-phase catalysis and bio-conjugation. nih.gov

The investigation of this compound in these contexts is expected to yield new functional molecules and materials with tailored properties.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 1-Nitrosoadamantane to ensure high chemical purity?

Synthesis of this compound typically involves nitrosation of adamantane derivatives under controlled conditions. Purification should prioritize techniques like recrystallization or column chromatography to minimize dimerization, which is exothermic in the solid state and can introduce impurities . Avoid high temperatures during synthesis, as decomposition products (e.g., nitrogen oxides) may form . Analytical methods such as NMR and HPLC should confirm purity (>98%) and monitor dimer content .

Q. How should stability and storage conditions be optimized for this compound in laboratory settings?

Store this compound in sealed, light-protected containers under inert gas (e.g., argon) at temperatures ≤4°C to suppress dimerization and degradation . Regularly assess stability via differential scanning calorimetry (DSC) to detect exothermic decomposition events. Degradation products (e.g., CO, NOx) require fume hood handling .

Q. What safety protocols are critical for handling this compound in experimental workflows?

Use PPE (gloves, lab coats, safety goggles) and ensure ventilation to mitigate inhalation risks. For spills, employ dry sand or chemical-specific absorbents; avoid aqueous solutions that may react with decomposition products . Emergency procedures include 15-minute eye rinsing with water and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ across biological models, and what experimental systems best replicate human metabolism?

In rabbit liver microsomes, this compound undergoes reductive metabolism via a C-nitroso reductase system, producing adamantane derivatives . Advanced models use human hepatocyte co-cultures or CYP450-enriched microsomal preparations to assess interspecies variability. LC-MS/MS quantifies metabolites and identifies reactive intermediates .

Q. What experimental approaches are used to determine the dissociation enthalpy (DH) of the N-O bond in this compound?

DH(N-O) is derived via thermodynamic cycles combining sublimation enthalpies (e.g., 76.1 ± 1.5 kJ·mol⁻¹ for monomeric forms) and dimerization energy (−5 ± 2 kJ·mol⁻¹). Calorimetry and gas-phase mass spectrometry validate these values, while DFT calculations predict bond stability under varying conditions .

Q. How can researchers detect and quantify genotoxic nitrosamine impurities in this compound batches?

Follow ICH M7 guidelines using LC-HRMS or GC-MS with nitrosamine-specific columns (e.g., Zorbax SB-C18). Validate methods for limits of detection (LOD ≤ 1 ppm) and quantify NDMA-like impurities via stable isotope dilution . Include negative controls to rule out artifactual nitrosation during analysis .

Q. What strategies resolve contradictions in reported reactivity data for this compound?